



An In-depth Technical Guide to Propargyl-PEG4-Br: Structure, Properties, and Applications

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Compound of Interest		
Compound Name:	Propargyl-PEG4-Br	
Cat. No.:	B610240	Get Quote

Propargyl-PEG4-Br is a heterobifunctional chemical linker integral to modern bioconjugation, drug delivery, and molecular biology.[1][2] Its unique structure, featuring three distinct chemical moieties, offers dual reactivity that enables the precise assembly of complex biomolecular architectures.[1] This guide provides a comprehensive overview of its structure, physicochemical properties, and core applications for researchers and professionals in drug development.

Core Chemical Structure

Propargyl-PEG4-Br is composed of three key functional components: a terminal propargyl group, a tetra-polyethylene glycol (PEG4) spacer, and a reactive bromide terminus.[1] This specific arrangement confers a versatile reactivity profile, making it a valuable tool for linking different molecular entities.

- Propargyl Group (Alkyne): The terminal alkyne (C≡CH) is the reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] This reaction forms a highly stable triazole linkage with azide-containing molecules.[2][3]
- Polyethylene Glycol (PEG4) Spacer: The PEG4 linker consists of four repeating ethylene
 glycol units. This hydrophilic spacer enhances the aqueous solubility of the molecule and any
 conjugate it is incorporated into.[1][2] Furthermore, the PEG linker reduces steric hindrance
 between the conjugated molecules and can improve the pharmacokinetic properties of
 biotherapeutics.[1]



• Bromide Group: The terminal bromide (-Br) atom serves as a reactive site for nucleophilic substitution reactions.[2][3] As a good leaving group, it readily reacts with nucleophiles such as amines, thiols, or alcohols, providing a second, orthogonal conjugation strategy.[3][4]

The systematic IUPAC name for this compound is 1-bromo-3,6,9,12-tetraoxapentadec-14-yne. [1][5]

Caption: 2D structure of **Propargyl-PEG4-Br**.

Physicochemical Properties

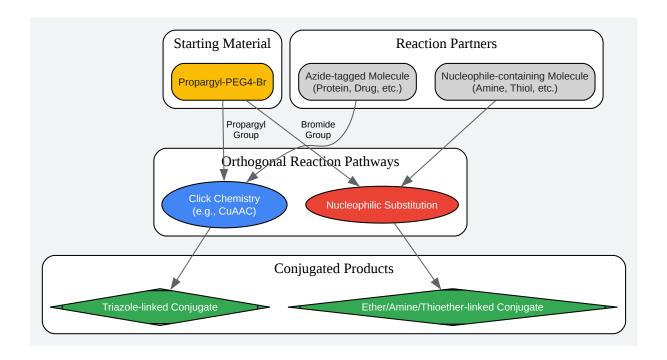
A summary of the key quantitative data for **Propargyl-PEG4-Br** is presented below. Values may vary slightly between suppliers.

Property	Value	Reference(s)
Molecular Formula	C11H19BrO4	[3][5][6]
Molecular Weight	295.17 g/mol	[5][6]
CAS Number	1308299-09-3	[3][6]
Purity	≥95% - >98%	[3][6][7]
Appearance	Typically a solid or oil	
Solubility	Soluble in DMSO (e.g., 10 mM)	[5]
SMILES String	C#CCOCCOCCOCCBr	[6]
Boiling Point (Predicted)	334.3 ± 32.0 °C at 760 mmHg	[5][8]
Density (Predicted)	1.3 ± 0.1 g/cm ³	[5][8]
Storage Conditions	-20°C for long-term storage, protected from light and moisture.	[1][3][5]

Key Reactivities and Experimental Workflow



The utility of **Propargyl-PEG4-Br** stems from its ability to undergo two distinct and orthogonal conjugation reactions. This dual functionality allows for the sequential or simultaneous attachment of different molecules.



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Caption: Dual reactivity workflow of Propargyl-PEG4-Br.

Experimental Protocols:

Detailed experimental protocols are highly dependent on the specific substrates being conjugated. However, general methodologies for its two key reactions are outlined below.

A. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This protocol outlines a general procedure for conjugating **Propargyl-PEG4-Br** to an azide-containing biomolecule.

 Reagent Preparation: Dissolve the azide-containing molecule and Propargyl-PEG4-Br separately in an appropriate aqueous buffer or a mixture of buffer and an organic solvent like DMSO or DMF to ensure solubility.[1]

Foundational & Exploratory





- Catalyst Preparation: Prepare fresh stock solutions of a copper (I) source (e.g., copper (II) sulfate with a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., TBTA or BTTAA).
- Reaction: In a reaction vessel, add the azide-containing molecule. Subsequently, add the
 Propargyl-PEG4-Br solution. Initiate the reaction by adding the copper catalyst and ligand solution.
- Incubation: Allow the reaction to proceed at room temperature with gentle stirring. Reaction times can range from 1 to 24 hours, depending on the reactivity of the substrates.
- Purification: Upon completion, the resulting conjugate is typically purified using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or reversed-phase HPLC, to remove unreacted linker and catalyst.
- B. Protocol for Nucleophilic Substitution This protocol provides a general method for conjugating **Propargyl-PEG4-Br** with a molecule containing a nucleophilic group (e.g., a primary amine).
- Reagent Preparation: Dissolve the nucleophile-containing molecule (e.g., a protein or small molecule with an amine group) in a suitable aprotic solvent such as DMF or DMSO.[1]
 Dissolve Propargyl-PEG4-Br in the same solvent.
- Reaction Setup: Add the **Propargyl-PEG4-Br** solution to the solution of the nucleophilic molecule. To facilitate the reaction and neutralize the HBr byproduct, a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is typically added.
- Incubation: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60
 °C) to drive the reaction to completion. Progress can be monitored by techniques such as
 LC-MS or TLC.
- Quenching and Work-up: Once the reaction is complete, it can be quenched by the addition of water or a buffer. The desired product is then isolated through extraction or precipitation.
- Purification: Final purification is achieved through methods like flash column chromatography
 or preparative HPLC to yield the pure conjugate.



Applications in Drug Development and Research

The unique structure of **Propargyl-PEG4-Br** makes it a powerful tool in several advanced research areas.

- Antibody-Drug Conjugates (ADCs): Propargyl-PEG4-Br serves as a non-cleavable linker for synthesizing ADCs.[8] One end can be attached to an antibody and the other to a cytotoxic drug, creating a targeted therapeutic agent.[8]
- PROTACs: It is widely used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[8]
- Bioconjugation and Probe Development: The linker is used to attach biomolecules to surfaces, nanoparticles, or fluorescent dyes for diagnostic and imaging applications.[1] Its dual reactivity allows for the construction of multifunctional probes.[1]
- Organic Synthesis: It acts as a versatile intermediate for creating more complex and customized linkers for specific applications in medicinal chemistry and materials science.[1]

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